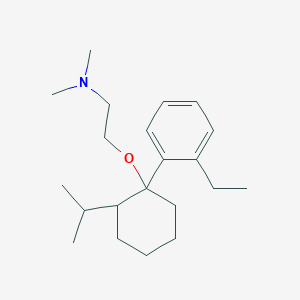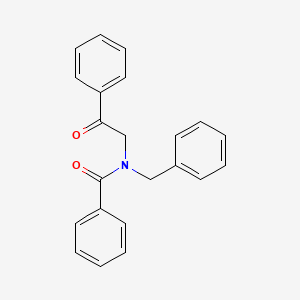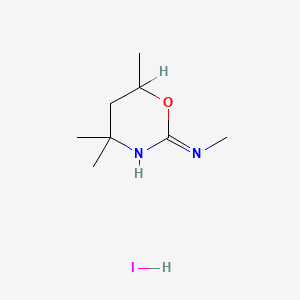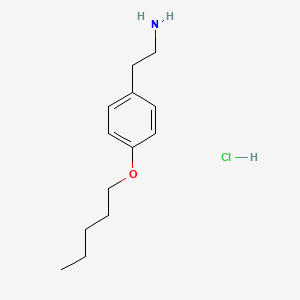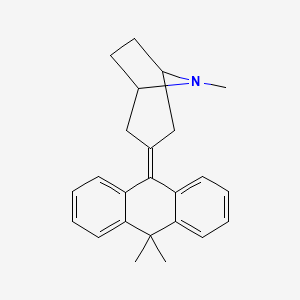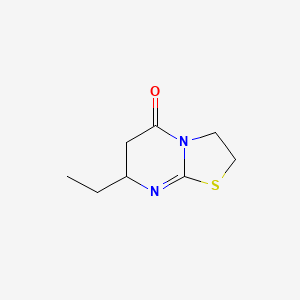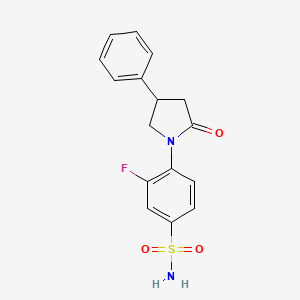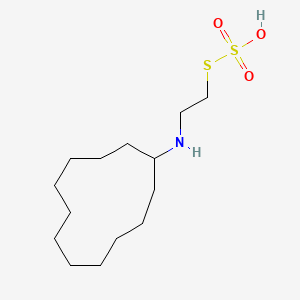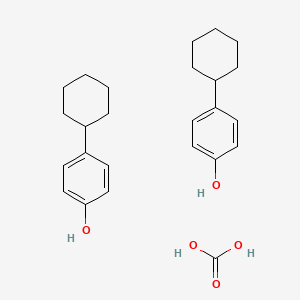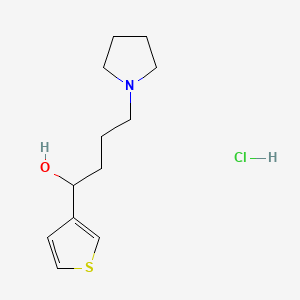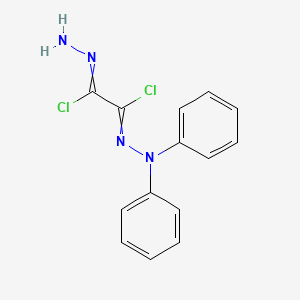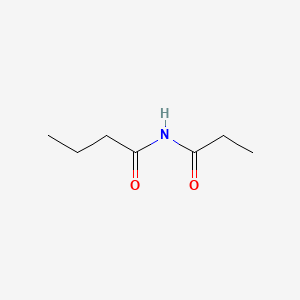
N,N-Dimethyl-3-morpholino-3-thioxothiopropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide is a complex organic compound with a unique structure that includes a morpholine ring and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide typically involves the reaction of N,N-dimethyl-3-(4-morpholinyl)propanamide with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the thioamide group.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioamide group is particularly important for its biological activity, as it can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-3-(4-morpholinyl)propanamide
- N,N-dimethyl-3-{2-[2-(4-morpholinyl)ethyl]-5-nitro-1H-benzimidazol-1-yl}-1-propanamine
Uniqueness
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide is unique due to the presence of both a morpholine ring and a thioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thioamide group, in particular, provides unique reactivity and binding capabilities that are not present in similar compounds.
Propriétés
Numéro CAS |
27759-72-4 |
|---|---|
Formule moléculaire |
C9H16N2OS2 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-morpholin-4-yl-3-sulfanylidenepropanethioamide |
InChI |
InChI=1S/C9H16N2OS2/c1-10(2)8(13)7-9(14)11-3-5-12-6-4-11/h3-7H2,1-2H3 |
Clé InChI |
PANIXMPGCXCEJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)CC(=S)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


